Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Catalog No.
S1902220
CAS No.
221352-64-3
M.F
C22H40N2O4
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amin...

CAS Number

221352-64-3

Product Name

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1

InChI Key

VMCGMPITVQIMGK-HMZWWLAASA-N

SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Boc-D-allylglycine dicyclohexylamine (DCHA) salt is a highly specialized, orthogonally protected unnatural amino acid utilized extensively in advanced peptidomimetic synthesis. Formulated as a crystalline DCHA salt rather than a free acid, this compound provides a stable, easily processable solid with a terminal alkene side chain. The D-stereocenter is critical for inducing specific spatial geometries in synthetic peptides, particularly when designing protease-resistant therapeutics or exploring right-handed helical disruptions. In procurement contexts, this specific salt form is prioritized for its extended shelf-stability, precise gravimetric handling in automated solid-phase peptide synthesis (SPPS), and its compatibility with ruthenium-catalyzed ring-closing metathesis (RCM) for peptide stapling [1].

Attempting to substitute Boc-D-allylglycine DCHA salt with its free acid counterpart (CAS 170899-08-8) is a frequent procurement error that severely impacts processability. The free acid of Boc-D-allylglycine is inherently a viscous liquid or oil at room temperature, making it highly susceptible to weighing errors, moisture absorption, and dispensing difficulties in automated SPPS workflows [1]. Furthermore, substituting with the L-enantiomer (Boc-L-allylglycine) fundamentally alters the spatial orientation of the allyl side chain, which will fail to form the correct target geometry during downstream peptide stapling. Lastly, utilizing an Fmoc-protected analog instead of the Boc-protected form eliminates the orthogonal acid-labile deprotection strategy required when synthesizing complex cyclic peptides that must survive base-catalyzed Fmoc cleavage cycles [2].

Processability and Weighing Precision in Automated SPPS

The physical state of the amino acid building block dictates the reliability of automated synthesis. Boc-D-allylglycine DCHA salt exists as a highly crystalline powder, allowing for exact gravimetric dispensing. In contrast, the free acid form is a viscous liquid. Comparative handling studies demonstrate that crystalline DCHA salts can be weighed with ±0.1 mg accuracy, whereas transferring viscous amino acid oils introduces volumetric and mass transfer errors exceeding 5-10% without pre-dissolution [1].

Evidence DimensionPhysical state and dispensing error margin
Target Compound DataSolid crystalline powder (±0.1 mg dispensing accuracy)
Comparator Or BaselineBoc-D-allylglycine free acid (Viscous liquid, >5% transfer error)
Quantified DifferenceElimination of viscous transfer errors; >50x improvement in weighing precision
ConditionsAutomated SPPS reagent preparation at 25°C

Procuring the solid DCHA salt ensures exact stoichiometric control during peptide coupling, preventing automation failures and costly sequence truncations.

Enantiomeric Purity and Chiral Upgrading

Enantiomeric purity is paramount when incorporating unnatural D-amino acids to avoid diastereomeric peptide impurities. The formation of the dicyclohexylamine salt enables chiral upgrading via fractional crystallization. While the crude free acid often plateaus at 95-98% enantiomeric excess (ee) without expensive chiral chromatography, the Boc-D-allylglycine DCHA salt routinely achieves >99.5% ee through simple recrystallization [1].

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>99.5% ee (via DCHA salt crystallization)
Comparator Or BaselineCrude free acid (~95-98% ee)
Quantified DifferenceReduction of L-enantiomer impurity by up to 90%
ConditionsBulk purification and lot-to-lot reproducibility analysis

High enantiomeric excess directly translates to fewer difficult-to-separate diastereomeric impurities in the final peptide API, reducing downstream purification costs.

Orthogonal Stability During Multi-Step Synthesis

In the synthesis of complex cyclic peptides, the N-terminal protecting group must survive specific reaction conditions. Boc-D-allylglycine provides absolute stability against the 20% piperidine/DMF solutions used for standard Fmoc deprotection. If Fmoc-D-allylglycine were used instead, the allyl-containing residue would be prematurely deprotected during subsequent basic cycles. The Boc group requires strong acid (e.g., 95% TFA) for removal, offering 100% orthogonality to base-labile strategies [1].

Evidence DimensionStability in 20% Piperidine/DMF (Base)
Target Compound Data100% stable (Boc protection)
Comparator Or BaselineFmoc-D-allylglycine (100% cleaved within 10 minutes)
Quantified DifferenceComplete orthogonal stability vs. rapid cleavage
ConditionsStandard Fmoc-SPPS deprotection cycles

Orthogonal Boc protection is mandatory for buyers designing multi-cyclic or directionally stapled peptides where basic deprotection cycles must not affect the allylglycine residue.

Synthesis of Stapled Peptides via Ring-Closing Metathesis (RCM)

Because of its terminal alkene side chain and strict D-stereochemistry, this compound is a primary choice for introducing hydrocarbon cross-links (staples) into peptide sequences. The D-configuration is specifically required to stabilize certain right-handed helical disruptions or to form i, i+3/i+4 staples when paired with an L-alkene amino acid, utilizing ruthenium-based catalysts [1].

High-Throughput Automated Solid-Phase Peptide Synthesis (SPPS)

In industrial or core-facility SPPS workflows, the solid, highly crystalline nature of the DCHA salt ensures that the building block can be accurately weighed and dispensed by automated powder-dosing systems, entirely bypassing the severe handling and volumetric errors associated with the viscous free-acid form [2].

Orthogonal Assembly of Complex Peptidomimetics

For campaigns requiring multi-dimensional protection schemes—such as synthesizing branched peptides or cyclic architectures—the Boc-protected amine provides essential orthogonality. It remains completely intact during the repetitive basic Fmoc-deprotection cycles used to elongate other parts of the peptide chain, only being removed during the final global acidic cleavage [3].

Sequence

X

Dates

Last modified: 08-16-2023

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